2-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide
Description
2-Fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide (CAS: 901324-59-2) is a benzamide derivative featuring a fluorinated aromatic ring and a substituted phenyl group with methoxy and tetrazole substituents . Its structure combines a 2-fluorobenzamide core with a para-methoxy group and a meta-tetrazole moiety on the phenyl ring. This compound is of interest due to the tetrazole group, a bioisostere for carboxylic acids, which enhances metabolic stability and bioavailability in drug design contexts .
Properties
Molecular Formula |
C15H12FN5O2 |
|---|---|
Molecular Weight |
313.29 g/mol |
IUPAC Name |
2-fluoro-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C15H12FN5O2/c1-23-14-7-6-10(8-13(14)21-9-17-19-20-21)18-15(22)11-4-2-3-5-12(11)16/h2-9H,1H3,(H,18,22) |
InChI Key |
KZQVPQJPKMDMEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2F)N3C=NN=N3 |
Origin of Product |
United States |
Preparation Methods
[3+2] Cycloaddition for Tetrazole Ring Formation
The tetrazole ring is synthesized via a Huisgen cycloaddition between 3-amino-4-methoxybenzonitrile and sodium azide under catalytic conditions:
Reaction Conditions :
-
Catalyst : Aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂).
-
Temperature : 90–100°C.
-
Solvent : Dimethylformamide (DMF) or water.
-
Time : 12–24 hours.
Procedure :
-
Dissolve 3-amino-4-methoxybenzonitrile (1 eq) in DMF.
-
Add sodium azide (1.2 eq) and AlCl₃ (0.1 eq).
-
Reflux at 90°C for 18 hours.
-
Quench with ice-water and extract with ethyl acetate.
-
Purify via column chromatography (SiO₂, hexane/ethyl acetate).
Key Characterization :
Alternative Pathways for Tetrazole Synthesis
Microwave-Assisted Cycloaddition :
-
Reduces reaction time to 1–2 hours with comparable yields.
-
Conditions : 150°C, 300 W, azide source: trimethylsilyl azide.
Amide Coupling with 2-Fluorobenzoyl Chloride
Schotten-Baumann Reaction
Reaction Conditions :
-
Base : Aqueous sodium hydroxide (NaOH, 2M).
-
Solvent : Dichloromethane (DCM)/water biphasic system.
-
Temperature : 0–5°C (ice bath).
Procedure :
-
Dissolve 4-methoxy-3-(1H-tetrazol-1-yl)aniline (1 eq) in DCM.
-
Add 2-fluorobenzoyl chloride (1.1 eq) dropwise under vigorous stirring.
-
Maintain pH 10–12 with NaOH.
-
Stir for 4 hours, extract organic layer, and dry over MgSO₄.
-
Recrystallize from ethanol/water.
Key Characterization :
Carbodiimide-Mediated Coupling
Reagents :
-
Coupling agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N′-dicyclohexylcarbodiimide (DCC).
-
Base : Triethylamine (TEA) or pyridine.
Procedure :
-
Mix 4-methoxy-3-(1H-tetrazol-1-yl)aniline (1 eq), 2-fluorobenzoic acid (1.1 eq), and EDC (1.5 eq) in anhydrous DCM.
-
Add TEA (2 eq) and stir at room temperature for 12 hours.
-
Wash with HCl (1M) and brine, then purify via flash chromatography.
Yield : 80–88%.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Purity (HPLC) | Advantages |
|---|---|---|---|---|
| Schotten-Baumann | 0–5°C, biphasic | 75–82% | 95–98% | Scalable, minimal by-products |
| EDC-Mediated Coupling | RT, anhydrous | 80–88% | 97–99% | High efficiency, suitable for lab-scale |
| Microwave Cycloaddition | 150°C, 300 W | 85–90% | 96–98% | Rapid tetrazole formation |
Critical Parameters and Optimization
Catalyst Selection for Cycloaddition
Regioselectivity in Amide Formation
-
Positional Effects : Para-substitution on the benzamide ring (e.g., 2-fluoro) improves crystallinity and stability.
-
By-Product Mitigation : Excess acyl chloride (1.1 eq) minimizes unreacted aniline, as confirmed by TLC monitoring.
Scalability and Industrial Relevance
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The fluoro and methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted benzamides.
Scientific Research Applications
Synthesis of 2-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide
The synthesis of this compound typically involves the Suzuki-Miyaura coupling method. This reaction combines 1-(2-fluorophenyl)-1H-tetrazole with 2-formyl-4-methoxyphenyl boronic acid in the presence of a palladium catalyst and sodium carbonate, using dimethyl ether and water as solvents. The resulting compound is characterized through techniques such as NMR, LC-MS, and X-ray diffraction to confirm its molecular structure and crystallization properties.
Medicinal Chemistry
Biological Activity : The compound has been investigated for its potential as a GPR35 agonist, a receptor implicated in various physiological processes. Studies indicate that it exhibits significant agonistic activity, with an effective concentration (EC50) of approximately .
Antibacterial Properties : In comparative studies against established antibiotics, this compound demonstrated superior antibacterial efficacy against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA), showing lower minimum inhibitory concentration (MIC) values compared to standard treatments.
Chemical Research
Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, allowing researchers to create more complex molecules. Its unique structure can facilitate the development of derivatives with tailored properties for specific applications.
Material Science
Development of New Materials : The compound can be utilized in the formulation of new materials, including specialized polymers and coatings. Its chemical properties may enhance the performance characteristics of these materials, making them suitable for various industrial applications.
Case Study 1: Antibacterial Efficacy
Recent research assessed the antibacterial efficacy of various benzamide derivatives, including this compound. Results indicated that it exhibited superior antibacterial activity against resistant strains like MRSA, highlighting its potential as an alternative treatment option.
Case Study 2: Agonistic Activity on GPR35
Another study focused on evaluating the agonistic properties on GPR35 receptors using dynamic mass redistribution assays. Findings showed that compounds with specific substitutions (like the fluoro and methoxy groups in this compound) demonstrated enhanced receptor activation compared to counterparts without these modifications.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This can lead to the disruption of metabolic pathways and cellular processes, resulting in the desired therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The compound is compared to benzamide derivatives with heterocyclic substitutions (Table 1):
Key Observations :
- Heterocyclic Influence : The tetrazole group in the target compound offers hydrogen-bonding capabilities similar to carboxylic acids, enhancing receptor binding compared to thiazole (EMAC2060) or triazole () derivatives .
- Fluorine Effects : Fluorine at the ortho position (target compound) or meta position (AR04) modulates electronic properties and metabolic stability .
Key Observations :
Physicochemical and Spectral Properties
Infrared (IR) Spectroscopy
- Target Compound : Expected NH stretching (tetrazole) at ~3150–3319 cm⁻¹ and C-F absorption at ~1100–1200 cm⁻¹, similar to EMAC2060 .
- Thiazole Derivatives (e.g., ) : Show C=S stretching at ~1243–1258 cm⁻¹, absent in tetrazole-containing compounds .
Nuclear Magnetic Resonance (NMR)
Biological Activity
The compound 2-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide (C21H15FN4O2) is a novel chemical entity that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, incorporating data tables, case studies, and detailed research findings.
Synthesis and Characterization
The synthesis of this compound is achieved through the Suzuki-Miyaura coupling method. The reaction involves the coupling of 1-(2-fluorophenyl)-1H-tetrazole with 2-formyl-4-methoxyphenyl boronic acid in the presence of a palladium catalyst, sodium carbonate, and a solvent mixture of dimethyl ether and water. The final product is characterized using techniques such as NMR , LC-MS , and X-ray diffraction , confirming its molecular structure and crystallization properties .
Pharmacological Properties
The biological activity of this compound has been explored in various studies, focusing on its potential as a GPR35 agonist . GPR35 is a G protein-coupled receptor implicated in various physiological processes. Research indicates that derivatives of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide exhibit significant agonistic activity against GPR35, with the compound showing an effective concentration (EC50) of 0.041 μM .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrate that it possesses notable antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, related compounds have shown minimum inhibitory concentrations (MICs) ranging from 2 μg/mL to 100 μg/mL against various strains, including Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationship (SAR)
A detailed analysis of the structure-activity relationship reveals that modifications in the substituents significantly influence the biological potency of the compound. The presence of the tetrazole moiety appears to enhance agonistic activity at GPR35 receptors, while substitutions such as methoxy or fluoro groups in specific positions correlate with increased potency .
| Compound | EC50 (μM) | Activity Type |
|---|---|---|
| This compound | 0.041 | GPR35 Agonist |
| N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide | 0.059 | GPR35 Agonist |
| N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-2-fluoro-4-methoxybenzamide | 0.045 | GPR35 Agonist |
Case Study 1: Antibacterial Efficacy
In a recent study assessing the antibacterial efficacy of various benzamide derivatives, this compound was tested alongside established antibiotics. The results indicated that this compound exhibited superior antibacterial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA), with MIC values significantly lower than those of standard treatments .
Case Study 2: Agonistic Activity on GPR35
Another study focused on evaluating the agonistic properties of several derivatives on GPR35 receptors using dynamic mass redistribution assays. The findings highlighted that compounds with specific substitutions, including 2-fluoro and methoxy groups, demonstrated enhanced receptor activation compared to their counterparts without these modifications .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 2-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide, and how do reaction parameters influence yield?
- Methodology : Optimized routes include microwave-assisted synthesis of the tetrazole-containing aniline intermediate (4-methoxy-3-(1H-tetrazol-1-yl)aniline) followed by coupling with 2-fluorobenzoyl chloride under anhydrous conditions. Key parameters include:
- Solvent choice : Anhydrous acetonitrile or DMF for improved solubility of intermediates .
- Reaction time : Extended reflux (4–6 hours) to ensure complete coupling .
- Purification : Column chromatography or recrystallization to isolate the final product .
Q. Which spectroscopic techniques are critical for structural confirmation and purity assessment?
- Analytical Workflow :
- 1H/13C NMR : Confirm the presence of the tetrazole ring (δ 8.5–9.5 ppm for tetrazole protons) and methoxy group (δ 3.8–4.0 ppm) .
- IR Spectroscopy : Identify amide C=O stretching (~1650 cm⁻¹) and tetrazole N-H vibrations (~3400 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 354.1) and fragmentation patterns .
Q. How can researchers troubleshoot low yields during the coupling of 2-fluorobenzoyl chloride with the tetrazole-containing aniline intermediate?
- Strategies :
- Activation of carbonyl : Use coupling agents like HATU or DCC to enhance reactivity .
- Moisture control : Employ Schlenk techniques to prevent hydrolysis of the acid chloride .
- Stoichiometric adjustments : Optimize molar ratios (e.g., 1.2:1 benzoyl chloride to aniline) to drive the reaction .
Advanced Research Questions
Q. What role does the tetrazole moiety play in modulating pharmacokinetic properties compared to carboxylic acid bioisosteres?
- Mechanistic Insights :
- Metabolic stability : Tetrazole’s resistance to esterase-mediated hydrolysis improves half-life compared to carboxylic acids .
- Lipophilicity : LogP calculations show tetrazole increases polarity (ΔLogP ≈ -0.5), enhancing solubility but reducing membrane permeability .
Q. How can in vitro binding assays be designed to evaluate interactions with serotonin receptors (e.g., 5-HT1B)?
- Protocol Design :
- Radioligand displacement : Use [3H]-GR125743 (a 5-HT1B antagonist) in competitive binding assays with transfected Cos-7 cell membranes .
- Incubation conditions : 1.0 nM radioligand, 30–50 µg membrane protein, and 10 µM 5-HT for nonspecific binding correction .
Q. How can contradictory biological activity data across studies be systematically resolved?
- Root Cause Analysis :
- Purity verification : Use HPLC (>98% purity) to rule out impurities affecting activity .
- Assay variability : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times .
- Structural validation : Single-crystal X-ray diffraction to confirm stereochemistry and tautomeric forms of the tetrazole .
Q. What computational strategies predict binding modes with kinase targets, and how are these models validated?
- In Silico Workflow :
- Molecular docking : Use AutoDock Vina to simulate interactions with ATP-binding pockets (e.g., EGFR kinase) .
- MD simulations : 100-ns trajectories to assess stability of hydrogen bonds between the fluorobenzamide and kinase hinge region .
Q. What structure-activity relationship (SAR) insights guide optimization of the methoxy and fluoro substituents?
- SAR Design :
- Fluoro position : Compare 2-fluoro vs. 3-fluoro analogs to assess steric effects on target binding .
- Methoxy substitution : Replace with ethoxy or hydroxyl groups to evaluate electronic effects on receptor affinity .
- Data Synthesis : Plot IC50 vs. Hammett σ values to quantify electronic contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
